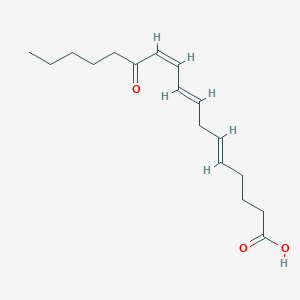

12-oxo-5E,8E,10Z-heptadecatrienoic acid

説明

特性

CAS番号 |

103374-38-5 |

|---|---|

分子式 |

C17H26O3 |

分子量 |

278.4 g/mol |

IUPAC名 |

(5E,8E,10Z)-12-oxoheptadeca-5,8,10-trienoic acid |

InChI |

InChI=1S/C17H26O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5+,8-6+,14-11- |

InChIキー |

BEHRKNVAYQNKGG-XTYDYNBASA-N |

SMILES |

CCCCCC(=O)C=CC=CCC=CCCCC(=O)O |

異性体SMILES |

CCCCCC(=O)/C=C\C=C\C/C=C/CCCC(=O)O |

正規SMILES |

CCCCCC(=O)C=CC=CCC=CCCCC(=O)O |

同義語 |

12-keto-5,8,10-heptadecatrienoic acid 12-keto-HDTA 12-oxo-5,8,10-heptadecatrienoic acid |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Comparisons

The table below highlights key differences between 12-oxo-5E,8E,10Z-heptadecatrienoic acid and related oxylipins:

Key Observations:

- Chain Length: The C17 backbone of 12-oxo-heptadecatrienoic acid distinguishes it from C18 (e.g., 13-OxoODE) and C20 compounds (e.g., 12-HETE, 5-oxo-ETE). Shorter chains may enhance membrane permeability but reduce receptor-binding specificity compared to longer analogs .

- Functional Groups: The ketone at C12 contrasts with hydroxyl groups in 12-HHT and 12-HETE. This difference affects hydrogen-bonding capacity and enzymatic interactions. For instance, 12-HHT is a cyclooxygenase-1 (COX-1) metabolite, while the oxo group in 12-oxo-heptadecatrienoic acid may confer resistance to further oxidation .

- Double Bond Geometry : The 5E,8E,10Z configuration in the target compound creates a distinct curvature compared to 12-HHT (5Z,8E,10E) or 5-oxo-ETE (6E,8Z,11Z,14Z), influencing interactions with lipid-binding proteins .

Q & A

Q. How can 12-oxo-5E,8E,10Z-heptadecatrienoic acid be synthesized and purified for experimental use?

The compound can be synthesized via enzymatic oxidation of polyunsaturated fatty acids (PUFAs) using lipoxygenase (LOX) isozymes. For instance, arachidonic acid derivatives are oxidized to generate hydroperoxyeicosatetraenoic acids (HpETEs), which are reduced to hydroxyeicosatetraenoic acids (HETEs) and further oxidized to form oxo-lipids like 12-oxo-ETE, structurally analogous to the target compound . Purification typically involves reverse-phase HPLC with C18 columns and methanol/water gradients, followed by confirmation via LC-MS using electrospray ionization (ESI) in negative ion mode. Mass spectral peaks at m/z 277.18 (M-H⁻) and fragmentation patterns (e.g., 233.21, 182.12) are critical for validation .

Q. What analytical methods are recommended for identifying and quantifying 12-oxo-5E,8E,10Z-heptadecatrienoic acid in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 column with mobile phases of 0.1% acetic acid in water (A) and acetonitrile (B). Quantify via multiple reaction monitoring (MRM) targeting the precursor ion m/z 277.18 and product ions m/z 233.21 and 182.12. Calibration curves should be prepared using synthetic standards, and deuterated internal standards (e.g., d4-12-oxo-ETE) improve accuracy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity concentrations (nM vs. μM) of 12-oxo-5E,8E,10Z-heptadecatrienoic acid?

Discrepancies in effective concentrations may arise from differences in cell type, receptor expression, or assay conditions. To address this:

- Perform dose-response curves across a broad concentration range (1 nM–10 μM) in relevant cellular models (e.g., cancer cell lines, immune cells).

- Validate receptor specificity using antagonists (e.g., Gi-coupled receptor blockers) or CRISPR-mediated gene knockout.

- Assess compound stability in culture media via LC-MS to rule out degradation artifacts .

Q. How does 12-oxo-5E,8E,10Z-heptadecatrienoic acid interact with peroxisome proliferator-activated receptors (PPARs), and what experimental designs can elucidate its transcriptional regulation mechanisms?

The α,β-unsaturated carbonyl group in oxo-lipids enables covalent modification of PPARγ via Michael addition. To study this:

- Use luciferase reporter assays in HEK293 cells transfected with PPARγ and a PPAR response element (PPRE)-driven reporter.

- Confirm direct binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Perform mutagenesis on PPARγ cysteine residues (e.g., C285) to assess adduct formation .

Q. What are the challenges in differentiating 12-oxo-5E,8E,10Z-heptadecatrienoic acid from its isomer 12-oxo-ETE in lipidomic studies, and how can they be addressed?

Isomeric oxo-lipids require high-resolution MS and orthogonal separation techniques:

- Employ ultrahigh-performance liquid chromatography (UHPLC) with a 1.7-μm C18 column to resolve retention time differences.

- Use ion mobility spectrometry (IMS) to distinguish isomers based on collision cross-sectional areas.

- Validate findings with synthetic isomer standards and nuclear magnetic resonance (NMR) .

Methodological Considerations

Q. How should researchers handle contradictions between in vitro and in vivo data for 12-oxo-5E,8E,10Z-heptadecatrienoic acid’s anti-inflammatory effects?

- In vitro: Use primary macrophages or neutrophils to measure oxo-lipid effects on cytokine production (e.g., IL-6, TNF-α) under LPS stimulation.

- In vivo: Administer the compound in murine models of inflammation (e.g., colitis, asthma) and quantify tissue-specific lipid profiles via LC-MS.

- Address bioavailability by analyzing plasma and tissue distribution using radiolabeled tracers (e.g., ³H or ¹⁴C) .

Q. What precautions are necessary for maintaining the stability of 12-oxo-5E,8E,10Z-heptadecatrienoic acid during storage and experimentation?

- Store aliquots at −80°C under argon to prevent oxidation.

- Avoid repeated freeze-thaw cycles; use single-use aliquots.

- Add antioxidants (e.g., 0.01% BHT) to working solutions and culture media .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility when studying 12-oxo-5E,8E,10Z-heptadecatrienoic acid’s role in cancer proliferation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。